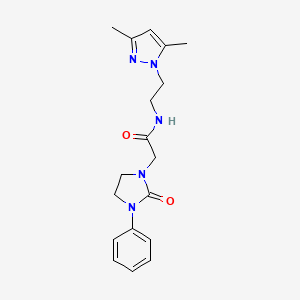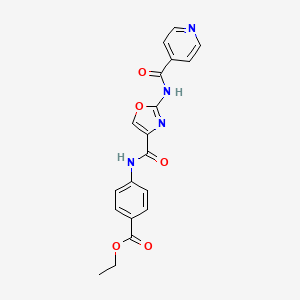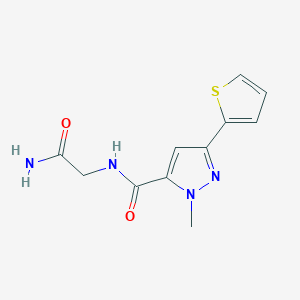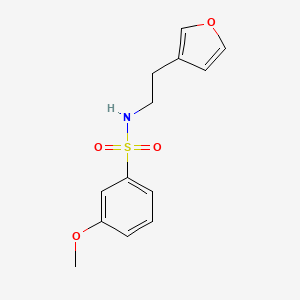
N-(1-(1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-3-methoxybenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-3-methoxybenzenecarboxamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This type of compound is often found in various pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole moiety would contribute to the aromaticity of the molecule, while the carboxamide group would introduce polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzimidazole derivatives can undergo various reactions including alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole moiety would likely contribute to its stability and aromaticity, while the carboxamide group would introduce polarity and potential for hydrogen bonding .Applications De Recherche Scientifique
Disposition and Metabolism of Benzimidazole Compounds
Benzimidazole derivatives, like SB-649868, show promise in the treatment of insomnia due to their role as orexin 1 and 2 receptor antagonists. The study on SB-649868 provided detailed insights into its metabolism, excretion, and the identification of its metabolites in humans. Such research is crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents derived from benzimidazole compounds (Renzulli et al., 2011).
Sigma Receptor Scintigraphy
Another study explored the use of a benzamide derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for imaging primary breast tumors. This research demonstrates the application of benzimidazole-related compounds in diagnostic imaging, highlighting their potential to bind selectively to cancer cells overexpressed sigma receptors (Caveliers et al., 2002).
Anthelmintic Efficacy
Benzimidazole carbamates, such as mebendazole, have shown broad-spectrum anthelmintic activity. Several studies on mebendazole have documented its effectiveness against various parasitic infections, underlining the importance of benzimidazole derivatives in treating neglected tropical diseases. Research on these compounds continues to provide valuable information on their mechanisms of action, resistance, and therapeutic efficacy in human and veterinary medicine (Scragg & Proctor, 1978).
Immunomodulatory Effects
The immunosurveillance of alveolar echinococcosis by specific humoral and cellular immune tests has been analyzed in the context of long-term benzimidazole chemotherapy. Such studies provide insights into the immunomodulatory effects of benzimidazole compounds, suggesting potential research applications in immune response modulation and therapeutic monitoring (Ammann et al., 2004).
Mécanisme D'action
Target of Action
It is related to benzimidazole compounds , which are known to bind to tubulin proteins .
Mode of Action
The compound’s mode of action is similar to that of other benzimidazole derivatives. It binds to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division. This leads to the malsegregation of chromosomes .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell division process, a crucial pathway in cellular reproduction and growth. By disrupting this pathway, the compound can inhibit the growth and proliferation of cells .
Result of Action
The compound’s action on tubulin proteins and its disruption of cell division can lead to cell growth inhibition. This could potentially be used to control the proliferation of certain types of cells .
Orientations Futures
The future research directions could involve exploring the biological activity of this compound and its potential applications in pharmaceuticals. Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could be a promising candidate for drug development .
Propriétés
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-28-18-11-7-10-17(15-18)23(27)26-21(14-16-8-3-2-4-9-16)22-24-19-12-5-6-13-20(19)25-22/h2-13,15,21H,14H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLDAYANRGPHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2936166.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)






![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2936180.png)
![2-[(4-Fluorosulfonyloxybenzoyl)amino]-1,3,4-thiadiazole](/img/structure/B2936181.png)




